Boc Protection Weakens VHL Binding Affinity
The Boc protecting group on VH032-C6-NH-Boc substantially reduces its binding affinity for the VCB (VHL-ElonginC-ElonginB) complex compared to the unprotected VH032 ligand . In a direct head-to-head comparison using a TR-FRET assay, BOC-VH032 (8) displayed a Ki of 2.1 μM, while VH032 (1) exhibited a Ki of 33.4 nM . This 63-fold difference confirms the Boc group's role as a temporary masking agent that must be removed to restore potent VHL binding.
| Evidence Dimension | Inhibitory constant (Ki) for VCB protein complex binding |
|---|---|
| Target Compound Data | Ki = 2.1 μM (as BOC-VH032) |
| Comparator Or Baseline | VH032 (unprotected): Ki = 33.4 nM |
| Quantified Difference | 63-fold weaker binding (2.1 μM vs. 33.4 nM) |
| Conditions | TR-FRET assay using BODIPY FL VH032 probe, GST-VCB protein complex |
Why This Matters
This data confirms that VH032-C6-NH-Boc is a protected intermediate and not a final, high-affinity VHL binder; its utility lies in its synthetic handle (Boc-amine) for PROTAC construction, not in direct VHL engagement.
- [1] ACS Omega. 2020; 6(1): 680-695. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. Table 1. View Source
